molecular formula C8H14O2 B1205016 Butane, 1,4-bis(ethenyloxy)- CAS No. 3891-33-6

Butane, 1,4-bis(ethenyloxy)-

Cat. No. B1205016
CAS RN: 3891-33-6
M. Wt: 142.2 g/mol
InChI Key: MWZJGRDWJVHRDV-UHFFFAOYSA-N
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Patent
US06624303B2

Procedure details

Example 3 was carried out by adding 1% by weight of 1,4-divinyloxybutane as cocatalyst. The amount of ethyne taken up was 0.97 mol per mole of ε-caprolactam. The distillative workup yielded N-vinyl-ε-caprolactam in a yield of 85.0%. A liquid distillation residue was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[CH2:4][CH2:5][CH2:6][CH2:7][O:8]C=C)=C.C#C.[C:13]1(=O)[NH:19][CH2:18][CH2:17]CC[CH2:14]1>>[CH:18]([N:19]1[CH2:13][CH2:14][CH2:4][CH2:5][CH2:6][C:7]1=[O:8])=[CH2:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OCCCCOC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=C)N1C(CCCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06624303B2

Procedure details

Example 3 was carried out by adding 1% by weight of 1,4-divinyloxybutane as cocatalyst. The amount of ethyne taken up was 0.97 mol per mole of ε-caprolactam. The distillative workup yielded N-vinyl-ε-caprolactam in a yield of 85.0%. A liquid distillation residue was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[CH2:4][CH2:5][CH2:6][CH2:7][O:8]C=C)=C.C#C.[C:13]1(=O)[NH:19][CH2:18][CH2:17]CC[CH2:14]1>>[CH:18]([N:19]1[CH2:13][CH2:14][CH2:4][CH2:5][CH2:6][C:7]1=[O:8])=[CH2:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OCCCCOC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=C)N1C(CCCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.